molecular formula C10H9Cl2N3 B7816421 4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole

4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B7816421
M. Wt: 242.10 g/mol
InChI Key: BTKTXRXEFISTMT-UHFFFAOYSA-N
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Description

4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with chloromethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, followed by chloromethylation. One common method includes the reaction of phenylacetylene with sodium azide in the presence of a copper(I) catalyst to form 1-phenyl-1H-1,2,3-triazole. Subsequent chloromethylation using formaldehyde and hydrochloric acid yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the chloromethyl groups.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with biological targets through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various molecular targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-bis(chloromethyl)-1-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-6-9-10(7-12)15(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKTXRXEFISTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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